

Compound Identity and Physicochemical Properties

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Compound of Interest

Compound Name: 4-Methyl-4-phenylpentan-2-ol

CAS No.: 2035-93-0

Cat. No.: B1605688

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4-Methyl-4-phenylpentan-2-ol is a chiral tertiary alcohol. Its structure features a pentanol backbone with a phenyl group and two methyl groups at the C4 position, and a hydroxyl group at the C2 position. This structure dictates its physical and chemical behavior, including its solubility, boiling point, and spectroscopic signature.

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} Caption: Chemical Structure of **4-Methyl-4-phenylpentan-2-ol**.

Key physicochemical properties are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	2035-93-0	[1]
Molecular Formula	C ₁₂ H ₁₈ O	[1]
Molecular Weight	178.27 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in organic solvents; limited in water	[1]
Specific Gravity	0.9625 - 0.9725 @ 25°C	N/A
Flash Point	> 100 °C	N/A
Storage	Sealed in dry, room temperature conditions	

Synthesis via Grignard Reaction

The formation of a tertiary alcohol is efficiently achieved via the nucleophilic addition of a Grignard reagent to a ketone. For **4-Methyl-4-phenylpentan-2-ol**, a logical and field-proven approach is the reaction of methylmagnesium bromide with the precursor ketone, 4-methyl-4-phenylpentan-2-one.

The causality of this choice is twofold: the starting ketone is commercially available, and the reaction is highly reliable for creating the C-C bond at the tertiary alcohol center. The entire process, from reagent preparation to product isolation, must be conducted under anhydrous conditions until the final hydrolysis step to prevent quenching of the highly basic Grignard reagent.[3][4]

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Experimental Protocol: Synthesis

This protocol is a self-validating system; successful formation of the Grignard reagent is the critical control point, often indicated by a change in color and gentle reflux.

- Apparatus Preparation: All glassware (round-bottom flask, condenser, dropping funnel) must be rigorously dried in an oven overnight and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.[3]
- Grignard Reagent Formation:
 - Place magnesium turnings (1.2 eq.) in the reaction flask.
 - Add a small crystal of iodine; its color will fade as the magnesium surface is activated.[5]
 - Add a small portion of a solution of methyl bromide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel.
 - Initiate the reaction with gentle warming. A successful start is marked by bubble formation and the disappearance of the iodine color.
 - Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.[6]
- Nucleophilic Addition:
 - Cool the freshly prepared Grignard reagent in an ice bath.
 - Add a solution of 4-methyl-4-phenylpentan-2-one (1.0 eq.) in anhydrous ether to the dropping funnel.
 - Add the ketone solution dropwise to the stirred Grignard reagent. This step is exothermic and the addition rate must be controlled to maintain a gentle reaction.[6]
 - After addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure completion.
- Workup and Isolation:

- Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH_4Cl). This protonates the intermediate alkoxide and dissolves the magnesium salts.[7]
- Transfer the mixture to a separatory funnel. Separate the aqueous and ether layers.
- Extract the aqueous layer two more times with diethyl ether.
- Combine all organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation.

Spectroscopic and Analytical Characterization

A full characterization is essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. As experimental data is not readily available in public databases, the following are predicted ^1H and ^{13}C NMR chemical shifts based on established principles of nuclear shielding and deshielding.

Predicted ^1H NMR (400 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.20 - 7.40	Multiplet	5H	Ar-H	Aromatic protons of the phenyl group.
~ 3.85	Multiplet	1H	CH-OH (C2)	Deshielded by the adjacent hydroxyl group.
~ 1.80	Singlet	1H	OH	Exchangeable proton; shift is concentration-dependent.
~ 1.75	Multiplet	2H	CH ₂ (C3)	Methylene protons adjacent to two chiral centers.
~ 1.30	Singlet	6H	C(Ph)(CH ₃) ₂ (C4-Me)	Two equivalent methyl groups on the quaternary carbon.
~ 1.15	Doublet	3H	CH(O)CH ₃ (C1)	Methyl group split by the C2 proton.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 148	C-Ph (C4)	Quaternary carbon attached to the phenyl group.
~ 128.5	Ar-CH (para)	Aromatic carbons.
~ 127.0	Ar-CH (ortho/meta)	Aromatic carbons.
~ 125.5	Ar-C (ipso)	Aromatic carbon attached to the alkyl chain.
~ 68	CH-OH (C2)	Carbon bearing the hydroxyl group.
~ 50	CH ₂ (C3)	Methylene carbon.
~ 38	C(Ph)(CH ₃) ₂ (C4)	Quaternary aliphatic carbon.
~ 30	C(Ph)(CH ₃) ₂ (C4-Me)	Geminal methyl carbons.
~ 24	CH(O)CH ₃ (C1)	Methyl carbon adjacent to the hydroxyl-bearing carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of **4-Methyl-4-phenylpentan-2-ol** is expected to show characteristic absorptions for the hydroxyl and aromatic groups.

Wavenumber (cm ⁻¹)	Vibration	Intensity	Rationale
3500 - 3200	O-H stretch	Strong, Broad	Indicative of intermolecular hydrogen bonding of the alcohol.[8]
3100 - 3000	C(sp ²)-H stretch	Medium	Aromatic C-H stretching.
2990 - 2850	C(sp ³)-H stretch	Strong	Aliphatic C-H stretching from methyl and methylene groups.[9]
~1600, ~1450	C=C stretch	Medium-Weak	Aromatic ring skeletal vibrations.
~1210 - 1150	C-O stretch	Strong	The C-O stretching band for a tertiary alcohol falls in this region.[10]

Mass Spectrometry (MS)

Under electron ionization (EI), tertiary alcohols often exhibit a weak or entirely absent molecular ion (M⁺) peak due to the instability of the parent ion.[11][12] The fragmentation is dominated by pathways that lead to stable carbocations.

- Molecular Ion (M⁺): m/z = 178 (expected to be weak or absent).
- Dehydration: A common fragmentation for alcohols is the loss of a water molecule, leading to a peak at [M-18]⁺, m/z = 160.[13]
- Alpha (α)-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon is a dominant pathway as it forms a stabilized cation. For this molecule, two primary α-cleavage events are predicted:

- Loss of a methyl radical ($\bullet\text{CH}_3$): Cleavage between C1 and C2 would result in a fragment at $[\text{M}-15]^+$, but this is less likely than the alternative.
- Loss of the isobutylphenyl radical: Cleavage between C2 and C3 is highly favorable, producing a resonance-stabilized cation at $m/z = 45$ ($[\text{CH}_3\text{CH}=\text{OH}]^+$). This is often a diagnostic peak for alcohols with this structural feature.[\[13\]](#)
- Benzylic Cleavage: Another significant fragmentation involves cleavage to form a stable benzylic cation. Loss of the hydroxypropyl group would lead to a fragment at $m/z = 119$ ($[\text{C}_9\text{H}_{11}]^+$), corresponding to the 1,1-dimethylphenylethyl cation. This is expected to be a major peak.

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Chromatographic Purity Analysis

Purity is typically assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or coupled to a Mass Spectrometer (GC-MS). A non-polar or medium-polarity column (e.g., DB-5 or equivalent) is suitable. The appearance of a single major peak confirms the purity of the sample. Thin-Layer Chromatography (TLC) can also be used for rapid purity checks during synthesis, typically using a silica gel plate and a hexane/ethyl acetate solvent system.[\[1\]](#)

Applications and Safety

- Applications: This compound is noted for its use as an effective and safe anti-bacterial ingredient in deodorant formulations. [N/A] It also serves as a versatile intermediate in the synthesis of more complex organic molecules.[\[1\]](#)
- Safety: **4-Methyl-4-phenylpentan-2-ol** should be handled with care. It is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

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